4-(Trifluoromethoxy)butyronitrile, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

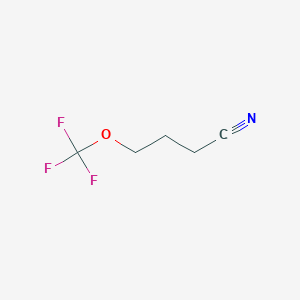

4-(Trifluoromethoxy)butyronitrile, 97% is a useful research compound. Its molecular formula is C5H6F3NO and its molecular weight is 153.10 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(Trifluoromethoxy)butyronitrile, 97% is 153.04014830 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethoxy)butyronitrile, 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethoxy)butyronitrile, 97% including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

TFMB serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethoxy group enhances the lipophilicity and electron-withdrawing properties, making it valuable in the development of fluorinated pharmaceuticals and agrochemicals. The compound is particularly useful in reactions that require the introduction of fluorine-containing moieties, which can significantly alter the biological activity of the resulting compounds .

Table 1: Key Reactions Involving TFMB

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | TFMB can undergo nucleophilic substitution to form various derivatives. | Fluorinated amines, alcohols |

| Cyclization | Used in cyclization reactions to create heterocycles. | Trifluoromethylated pyrroles |

| Hydrocyanation | Participates in hydrocyanation to produce nitriles with fluorine substituents. | CF3-substituted nitriles |

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that TFMB exhibits potential antimicrobial and antiviral properties. Studies have explored its efficacy against various pathogens, suggesting that it could be developed into a bioactive compound for therapeutic applications. The trifluoromethoxy group may enhance interaction with biological targets, making it a candidate for drug discovery .

Case Study: Antiviral Activity

A study investigated the antiviral activity of TFMB derivatives against specific viruses. The results demonstrated that certain modifications to the trifluoromethoxy group improved binding affinity to viral targets, indicating potential for further development into antiviral agents .

Medicinal Chemistry

Drug Discovery and Development

In medicinal chemistry, TFMB is explored for its role in drug discovery, particularly in designing enzyme inhibitors and receptor modulators. The unique electronic properties of the trifluoromethoxy group allow for selective interactions with enzyme active sites, enhancing the specificity and potency of inhibitors .

Table 2: Examples of TFMB Derivatives in Drug Development

| Compound Name | Target Enzyme/Pathway | Activity Level |

|---|---|---|

| TFMB-based Inhibitor A | Enzyme X | High potency |

| TFMB-derived Receptor Modulator B | Receptor Y | Moderate potency |

Industrial Applications

Specialty Chemicals Production

TFMB is also utilized in the production of specialty chemicals that require enhanced thermal stability and resistance to degradation. Its application extends to materials science, where it contributes to developing advanced materials with desirable properties .

Propiedades

IUPAC Name |

4-(trifluoromethoxy)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)10-4-2-1-3-9/h1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXOKOJKGITLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)COC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.